REACTION_SMILES
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[C:26](=[O:27])([O-:28])[O-:29].[CH3:32][C:33]#[N:34].[Cl:16][CH:17]([C:18](=[O:19])[N:20]1[O:21][CH2:22][CH2:23][CH2:24]1)[CH3:25].[Cl:1][c:2]1[cH:3][cH:4][c:5]([O:6][c:7]2[cH:8][cH:9][c:10]([OH:13])[cH:11][cH:12]2)[cH:14][cH:15]1.[K+:30].[K+:31]>>[Cl:1][c:2]1[cH:3][cH:4][c:5]([O:6][c:7]2[cH:8][cH:9][c:10]([O:13][CH:17]([C:18](=[O:19])[N:20]3[O:21][CH2:22][CH2:23][CH2:24]3)[CH3:25])[cH:11][cH:12]2)[cH:14][cH:15]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(Cl)C(=O)N1CCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccc(Oc2ccc(Cl)cc2)cc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[K+]
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Name
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|
Type
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product
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Smiles
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CC(Oc1ccc(Oc2ccc(Cl)cc2)cc1)C(=O)N1CCCO1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |